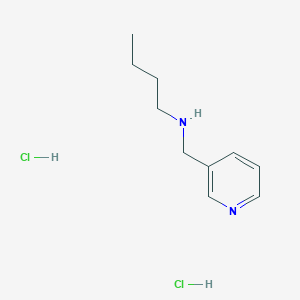

Butyl(pyridin-3-ylmethyl)amine dihydrochloride

Vue d'ensemble

Description

Butyl(pyridin-3-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2 and its molecular weight is 237.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis and Polymerization

- Nickel(II) Catalyzed Oligomerization and Polymerization of Ethylene : Studies have shown that ligands similar to butyl(pyridin-3-ylmethyl)amine dihydrochloride, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing products like butene, hexene, and highly branched polyethylene. This process is dependent on the co-catalyst and solvent used, highlighting the versatility of these compounds in catalytic applications (Obuah et al., 2014).

Synthesis and Structural Studies

Formation of Coordination Polymers : Flexible unsymmetrical bis(pyridyl) ligands, closely related to butyl(pyridin-3-ylmethyl)amine, have been used to construct helical silver(I) coordination polymers. These structures are characterized by their helical chains and have potential applications in materials science due to their unique properties, such as luminescent emission intensities (Zhang et al., 2013).

Synthesis of N-Arylpyrimidin-2-amine Derivatives : Utilizing compounds analogous to this compound in palladium-catalyzed amination conditions has enabled the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This process illustrates the potential of these compounds in synthesizing new heterocyclic compounds, which are crucial in pharmaceuticals and materials science (El-Deeb et al., 2008).

Molecular Interaction and Design

- Metal Ion-Mediated Amine-Imine Interconversion : The study of ligands derived from this compound has shown unusual amine-imine interconversion mediated by metal ions (NiII vs CoII). This research provides insights into the geometric, electronic, and redox properties of these compounds, which could inform the design of new catalytic systems or functional materials (Bag et al., 2020).

Applications in Green Chemistry

- Metal-free Catalytic Systems for Oxidation : Iodine–pyridine–tert-butylhydroperoxide systems, leveraging the chemical nature of this compound-like compounds, have been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This approach signifies the potential of these compounds in promoting environmentally benign chemical processes (Zhang et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds with a pyridine ring have been reported to exhibit significant activity against multidrug-resistant tuberculosis .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules typically work by interacting with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Related compounds have been implicated in the modulation of noradrenergic, dopaminergic, and serotonergic systems, which are crucial in mood regulation .

Result of Action

Related compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;;/h4-5,7,9,11H,2-3,6,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABEEXJXOXOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CN=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

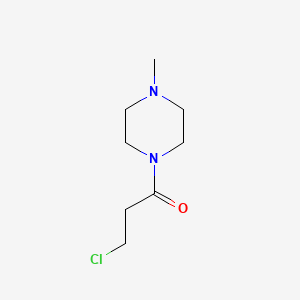

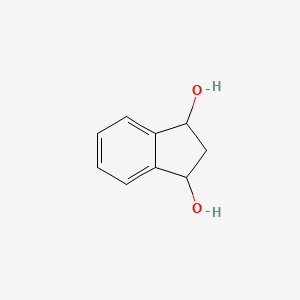

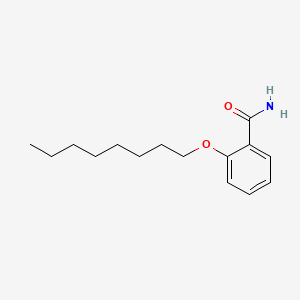

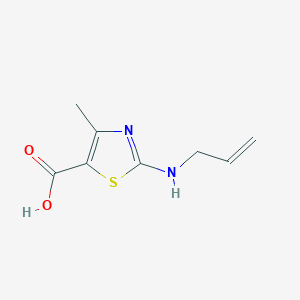

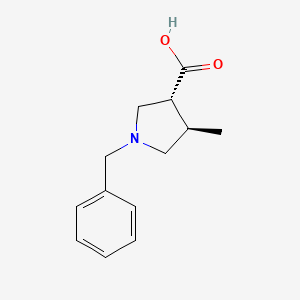

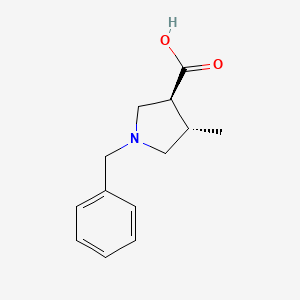

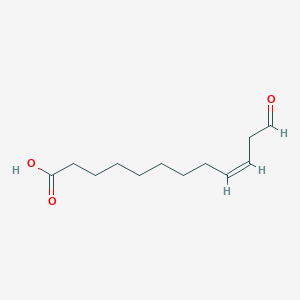

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)

![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)

![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)

![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)